molecular formula C20H19N5O4S2 B5066949 N-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

N-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

Cat. No. B5066949
M. Wt: 457.5 g/mol
InChI Key: HABPJQAQLHFPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide” is a complex organic compound. It contains an isopropylphenyl group, which is a phenyl group with an isopropyl substituent . The compound also features a thiadiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen .

Future Directions

Thiadiazole derivatives, including this compound, have shown a broad spectrum of biological activities . Therefore, future research could focus on exploring the potential biological activities of this compound and its possible applications in medicine.

properties

IUPAC Name

4-nitro-N-[5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S2/c1-12(2)13-3-7-15(8-4-13)21-17(26)11-30-20-24-23-19(31-20)22-18(27)14-5-9-16(10-6-14)25(28)29/h3-10,12H,11H2,1-2H3,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABPJQAQLHFPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6960682

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